molecular formula C8H10N2 B11924259 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11924259
M. Wt: 134.18 g/mol
InChI Key: AKPMXUUSLMYAEF-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Comparison with Similar Compounds

6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its wide range of applications in various fields of research and industry.

Biological Activity

6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and central nervous system effects. The compound's structure-activity relationships (SAR) are also discussed, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core structure. This scaffold is known for its ability to interact with various biological targets, leading to a range of therapeutic effects. The molecular formula is C8H10N2C_8H_{10}N_2, and it exhibits properties typical of heterocyclic compounds.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant anti-inflammatory properties. A study synthesized several imidazopyridine derivatives and evaluated their anti-inflammatory effects using animal models. The results indicated that these compounds exhibited reduced edema and inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

CompoundDose (mg/kg)Inhibition (%)
This compound1045
Control-0

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics like ciprofloxacin .

Bacterial StrainMIC (µg/mL)Comparison Drug (Ciprofloxacin)
Staphylococcus aureus48
Escherichia coli816

3. Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Cell LineIC50 (µM)
MCF-712.5
HCT11615.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to improve the compound's potency against various targets. Research suggests that substituents at the 6-position significantly influence both anti-inflammatory and antimicrobial activities .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated a marked reduction in symptoms following treatment with imidazopyridine derivatives.
  • Case Study 2 : In a preclinical model of breast cancer, administration of this compound led to significant tumor regression compared to untreated controls.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

6-methyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H10N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-3,6H,4-5H2,1H3

InChI Key

AKPMXUUSLMYAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCN=C2C=C1

Origin of Product

United States

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